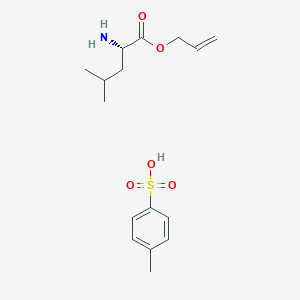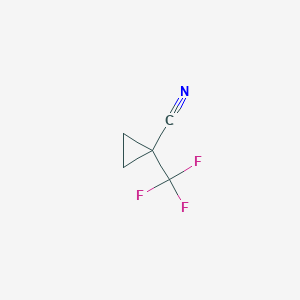
1-(Trifluoromethyl)cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)cyclopropane-1-carbonitrile is a cyclic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further bonded to a carbonitrile group. This compound is known for its high solubility in water and low toxicity, making it a valuable reagent in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 1,1,1-trifluoro-2-bromoethane with sodium cyanide in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to form 1-(trifluoromethyl)acetonitrile. This intermediate is then reacted with cyclopropane in the presence of a strong base like sodium hydride or potassium tert-butoxide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed:
Substitution Products: Various substituted cyclopropane derivatives.
Oxidation Products: Oxidized forms of the cyclopropane ring.
Reduction Products: Reduced forms of the carbonitrile group.
Coupling Products: Complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
1-(Trifluoromethyl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in reactions involving the formation of carbon-carbon bonds.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery due to its high solubility and low toxicity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
The mechanism by which 1-(Trifluoromethyl)cyclopropane-1-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The cyclopropane ring provides structural rigidity, while the carbonitrile group can form hydrogen bonds and other interactions with biological molecules.
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclopropane-1-methanol
- 1-(Trifluoromethyl)cyclopropane-1-amine
Uniqueness: 1-(Trifluoromethyl)cyclopropane-1-carbonitrile is unique due to its combination of a trifluoromethyl group, a cyclopropane ring, and a carbonitrile group. This combination imparts distinct chemical and physical properties, such as high solubility in water and low toxicity, which are advantageous for various scientific applications.
Properties
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N/c6-5(7,8)4(3-9)1-2-4/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQMRRQNVCBXHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573695 |
Source


|
| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96110-56-4 |
Source


|
| Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
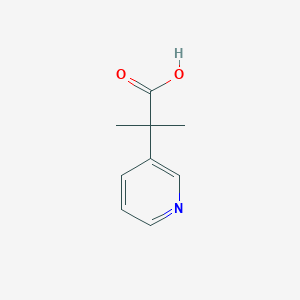
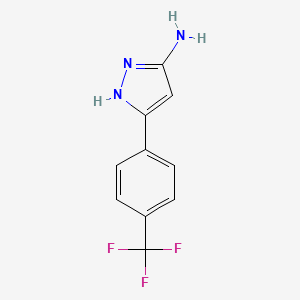

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)
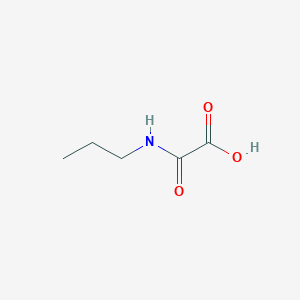
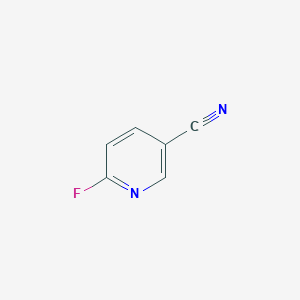
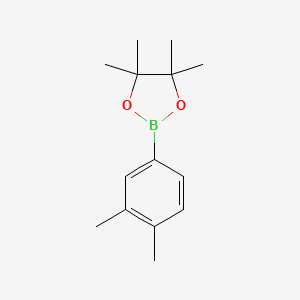
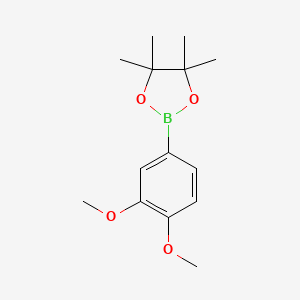
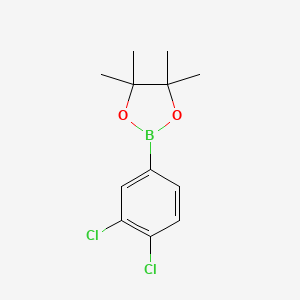


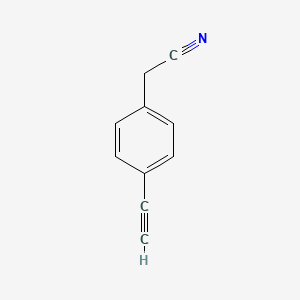
![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)
